Benzo[h]quinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[h]quinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system with a nitrile group attached at the fourth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[h]quinoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, producing high yields of the desired product.
Another method involves a one-pot multicomponent reaction using 2-chlorobenzo[h]quinoline-3-carbaldehyde, a Wittig reagent, and active methylene compounds such as benzoylacetonitrile . This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields and a straightforward workup procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous for industrial applications due to reduced reaction times and lower environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[h]quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Benzo[h]quinoline-4-amine.
Substitution: Various substituted benzo[h]quinoline derivatives depending on the reagents used.
Scientific Research Applications
Benzo[h]quinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of benzo[h]quinoline-4-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors involved in disease pathways. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary, but they typically involve interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Benzo[f]quinoline: Another heterocyclic compound with similar structural features but different electronic properties.
Quinoline: The parent compound of the quinoline family, lacking the fused benzene ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
Benzo[h]quinoline-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Its fused ring system also contributes to its stability and electronic properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
860565-30-6 |
---|---|
Molecular Formula |
C14H8N2 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
benzo[h]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11-7-8-16-14-12-4-2-1-3-10(12)5-6-13(11)14/h1-8H |
InChI Key |
FAMRHESCAIINAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.